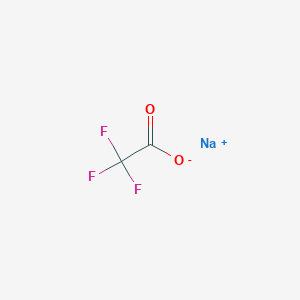

sodium;2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;2,2,2-trifluoroacetate, also known as sodium trifluoroacetate, is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is widely used in various chemical reactions, particularly as a source of trifluoromethyl groups in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One convenient method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .

Industrial Production Methods

In industrial settings, sodium trifluoroacetate can be prepared by neutralizing trifluoroacetic acid with an alkaline agent in a medium consisting essentially of an alcohol containing 3 to 4 carbon atoms. The water formed by the neutralization reaction is removed by azeotropic distillation, and the remaining solution is treated with a hydrocarbon that does not solubilize the alkali metal trifluoroacetate, forming an azeotrope with the alcohol to separate crystals of anhydrous sodium trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions

Sodium trifluoroacetate undergoes various types of chemical reactions, including:

Trifluoromethylation: It is used as a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific examples are less common.

Substitution: It can be used in nucleophilic substitution reactions, particularly in the presence of copper(I) halide catalysts.

Common Reagents and Conditions

Copper(I) Halide: Used as a catalyst in trifluoromethylation reactions.

Azobisisobutyronitrile (AIBN): Used as a catalyst in gem-difluorocyclopropanation of different alkenes.

Major Products Formed

Trifluoromethylated Compounds: These are the primary products formed when sodium trifluoroacetate is used as a trifluoromethylating agent.

Difluorocyclopropanes: Formed in gem-difluorocyclopropanation reactions.

Scientific Research Applications

Sodium trifluoroacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which sodium trifluoroacetate exerts its effects primarily involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF₃) is highly electronegative, which makes it a valuable functional group in organic synthesis. The electron-withdrawing effect of the trifluoromethyl group stabilizes the anionic conjugate base, allowing for greater acidity and reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.

Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.

Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.

Uniqueness

Sodium trifluoroacetate is unique due to its high solubility in water and polar organic solvents, as well as its strong electron-withdrawing trifluoromethyl group. This makes it particularly effective in trifluoromethylation reactions, which are essential in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

sodium;2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCAUPASBSROMS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6-p-Tolyl imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724695.png)

![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)